molecular formula C10H18ClNO3 B2959264 Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride CAS No. 2248388-79-4

Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride

Cat. No.: B2959264
CAS No.: 2248388-79-4
M. Wt: 235.71
InChI Key: PMFCNFZCPWZFKA-UHFFFAOYSA-N
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Description

Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate hydrochloride is a spirocyclic compound featuring a bicyclic structure with fused oxa (oxygen) and aza (nitrogen) rings. The molecule includes a methyl ester group attached via an acetate linker, which enhances its utility as an intermediate in pharmaceutical synthesis. Its spiro[3.5]nonane core introduces conformational rigidity, making it valuable for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes requiring constrained geometries .

Properties

IUPAC Name

methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-13-9(12)5-8-6-11-10(7-14-8)3-2-4-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFCNFZCPWZFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNC2(CCC2)CO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures. Biology: Medicine: The compound may be explored for its therapeutic potential, including its use as a precursor for drug development. Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound is compared to structurally related spirocyclic amines and esters based on heteroatom positioning, substituents, and applications (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate HCl 8-oxa, 5-aza spiro core; methyl ester group C₁₁H₁₈ClNO₄ 263.72 Not specified Pharmacological intermediates
8-Oxa-5-azaspiro[3.5]nonane HCl 8-oxa, 5-aza spiro core; lacks ester group C₇H₁₂ClNO 161.63 Discontinued Secondary amine for ligand design
Methyl 7-azaspiro[3.5]nonane-2-carboxylate HCl 7-aza spiro core; methyl ester at position 2 C₁₀H₁₆ClNO₂ 225.69 2139294-75-8 R&D intermediates
7-Oxa-2-azaspiro[3.5]nonane HCl 7-oxa, 2-aza spiro core; no ester group (similarity score: 0.74 to target compound) C₇H₁₂ClNO 161.63 1417633-09-0 Unspecified
Ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate Oxetane ring with benzylamino and ethyl ester groups C₁₄H₂₀N₂O₃ 264.32 1207175-55-0 Synthetic intermediates

Analysis of Structural Variations

  • Heteroatom Positioning : Swapping oxygen and nitrogen positions (e.g., 8-oxa-5-aza vs. 5-oxa-8-aza) alters electronic properties and hydrogen-bonding capacity, impacting receptor binding .
  • Spiro Ring Size : Compounds with smaller spiro cores (e.g., spiro[2.5]octane derivatives) exhibit reduced steric hindrance but lower conformational stability .

Research Findings and Trends

  • Similarity Scores : Computational analyses (e.g., Tanimoto coefficients) indicate moderate similarity (0.66–0.74) between the target compound and diazaspiro derivatives, reflecting differences in heteroatom placement and functional groups .
  • Market Availability: Many spirocyclic hydrochlorides are discontinued (e.g., CymitQuimica’s 8-oxa-5-azaspiro[3.5]nonane HCl), suggesting challenges in large-scale synthesis or stability .
  • Emerging Applications: Spiro[3.5]nonane derivatives are increasingly used in covalent inhibitor design, leveraging their rigid scaffolds to improve target selectivity .

Biological Activity

Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate; hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which includes both oxaspiro and azaspiro moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antiviral properties. The molecular formula is C₉H₁₆ClNO₃, with a molecular weight of approximately 221.68 g/mol .

Synthesis

The synthesis of methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate; hydrochloride typically involves several key reactions:

  • Formation of Spirocyclic Structure : The initial step often includes the condensation of specific precursors, followed by cyclization reactions.
  • Oxidative Cyclization : This step may utilize reagents such as Oxone® in an acidic medium to facilitate the formation of the spirocyclic framework .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate; hydrochloride has shown potential against a range of microbial pathogens. Studies have indicated that it may inhibit the growth of certain bacteria and fungi, suggesting its utility in developing new antimicrobial agents .

Antiviral Properties

Preliminary investigations have suggested that this compound may possess antiviral activity. Its structural features could enhance interactions with viral targets, potentially modulating viral replication processes .

The biological activity of methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate; hydrochloride is believed to be linked to its unique structural characteristics:

  • Interaction with Biological Targets : The oxaspiro and azaspiro components may interact with enzymes or receptors, influencing their activity.
  • Modulation of Enzyme Activity : Evidence suggests that this compound may modulate enzyme functions, which could be pivotal in its antimicrobial and antiviral effects .

Comparative Analysis

A comparison with similar compounds highlights the unique features of methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate; hydrochloride:

Compound NameStructural FeaturesSimilarity
2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}acetic acid hydrochlorideSimilar spirocyclic structure but different functional groups0.79
Methyl 2-{8-oxa-5-azaspiro[3.5]nonan-7-yl}acetateContains a methyl ester group instead of acetic acid0.79
2-Oxa-7-azaspiro[4.5]decane hydrochlorideDifferent spirocyclic structure and functional groups0.78
2-Oxa-8-azaspiro[4.5]decane hydrochlorideSimilar spirocyclic framework but distinct substituents0.78
2-Azaspiro[3.3]heptan-6-ol hydrochlorideDifferent core structure but similar nitrogen-containing ring0.74

This comparison illustrates how the specific arrangement of oxaspiro and azaspiro moieties in methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate; hydrochloride contributes to its distinct biological properties compared to other compounds .

Case Studies

Recent studies have investigated the biological effects of methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate; hydrochloride in various contexts:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
  • Investigation into Antiviral Mechanisms : Another study focused on the antiviral properties, revealing that methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate; hydrochloride could inhibit viral replication in vitro, suggesting mechanisms that warrant further exploration .

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